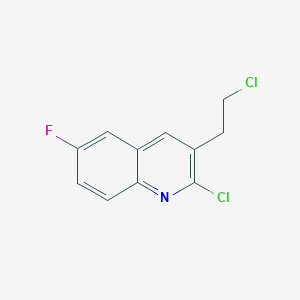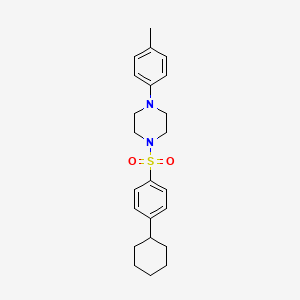![molecular formula C11H17N3O B12120118 Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- CAS No. 1152505-34-4](/img/structure/B12120118.png)
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is a chemical compound with the molecular formula C9H14ClN3. It is known for its unique structure, which includes a pyridine ring and an ethoxy group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- typically involves the reaction of butanimidamide with 2-(2-pyridinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automation can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Pyridinyl)butanimidamide hydrochloride
- 2-(2-Pyridinyl)-N-[2-(2-pyridinyl)ethyl]ethanamine hydrochloride
- 2-(4-Aminophenyl)-3-pyridinol dihydrochloride
Uniqueness
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is unique due to its specific structure, which includes both a pyridine ring and an ethoxy group. This combination of functional groups gives it distinct chemical properties and makes it valuable for various research applications.
Eigenschaften
CAS-Nummer |
1152505-34-4 |
|---|---|
Molekularformel |
C11H17N3O |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
4-(2-pyridin-2-ylethoxy)butanimidamide |
InChI |
InChI=1S/C11H17N3O/c12-11(13)5-3-8-15-9-6-10-4-1-2-7-14-10/h1-2,4,7H,3,5-6,8-9H2,(H3,12,13) |
InChI-Schlüssel |
GRYSAZSPJPGYAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCOCCCC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]-](/img/structure/B12120036.png)
![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)
![6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12120049.png)


![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)


![N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120110.png)

![4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)

![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)
